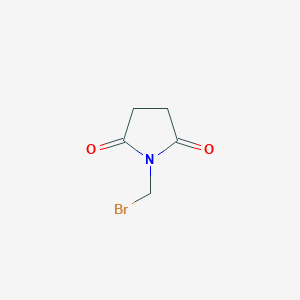
Acid Blue 171
Overview
Description
Acid Blue 171, also known as C.I.this compound or C.I.181641, is a dark green light blue dye . It has a molecular structure of single azo and metal complexes . The molecular formula is C18H16N4O5S and the molecular weight is 400.41 . It is mainly used to dye wool top and nylon .
Synthesis Analysis
This compound is synthesized by diazotizing 3-Amino-4-hydroxybenzenesulfonamide and coupling it with N-(7-hydroxynaphthalen-1-yl)acetamide, and then converting it into a 1:2 cobalt complex .Molecular Structure Analysis
The molecular structure of this compound is a single azo and metal complex . The molecular formula is C18H16N4O5S .Physical And Chemical Properties Analysis
This compound appears as a dark green light blue in solid form . In aqueous solution, it appears as olive gray . It is suitable for dyeing wool in neutral or weak acid, showing good levelness .Scientific Research Applications
Adsorption Studies
Acid Blue 171 has been extensively studied in adsorption research. A significant focus is on its removal from effluents using various adsorbents. For instance, Poots et al. (1976) explored the adsorption of Telon Blue (Acid Blue 25) on peat, providing insights into adsorption parameters and the effects of various factors like contact time and dye concentration (Poots, Mckay, & Healy, 1976). Additionally, the study of the adsorption behavior of this compound on fly ash by Sun et al. (2010) adds to the understanding of its removal from wastewater, highlighting the pH-dependent process and the influence of factors like dye concentration and temperature (Sun, Zhang, Wu, & Liu, 2010).
Photocatalytic Degradation
The photocatalytic degradation of this compound has been another area of research. Patil and Shukla (2015) investigated the degradation of this dye using methods like peroxidation under UV light and ozonation. Their study provided a comprehensive understanding of the operational conditions affecting the degradation process (Patil & Shukla, 2015).
Optical Applications
In the field of optics, this compound has been studied for its nonlinear optical properties. Geethakrishnan and Palanisamy (2007) examined the third-order nonlinear optical response of Acid Blue 7, a related compound, using Z-scan techniques. Their findings suggest potential applications of these dyes in nonlinear optics (Geethakrishnan & Palanisamy, 2007).
Environmental Impact Studies
Studies have also looked into the environmental impact of this compound. Richardson and Waggott (1981) investigated the distribution of Acid Blue 1, a similar dyestuff, in various environmental contexts, like sewage and potable water. This research aids in understanding the environmental behavior and potential risks associated with these dyes (Richardson & Waggott, 1981).
properties
IUPAC Name |
8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H16N4O5S.Co/c2*1-10(23)20-13-4-2-3-11-5-7-16(25)18(17(11)13)22-21-14-9-12(28(19,26)27)6-8-15(14)24;/h2*2-9,24-25H,1H3,(H,20,23)(H2,19,26,27);/q;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCHFSLHNOUNE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)N)[O-].[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29CoN8O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51053-44-2 | |
| Record name | Cobaltate(1-), bis[N-[8-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-7-hydroxy-1-naphthalenyl]acetamidato(2-)]-, hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Aminopyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B3352725.png)




![5-amino-1H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B3352757.png)
![5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B3352758.png)





